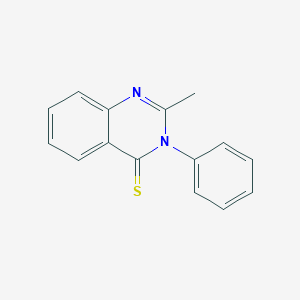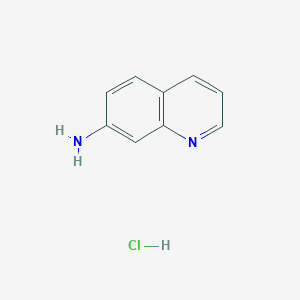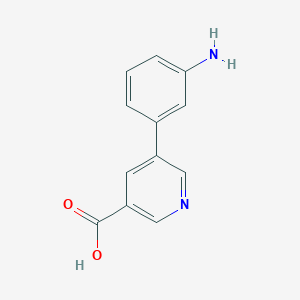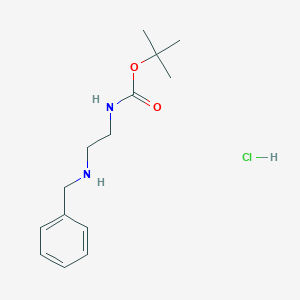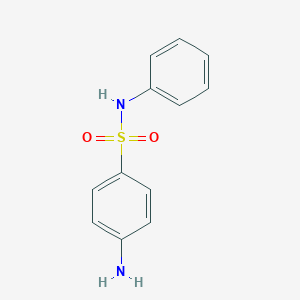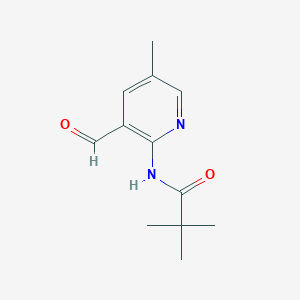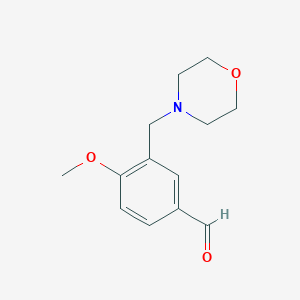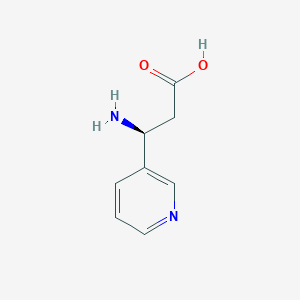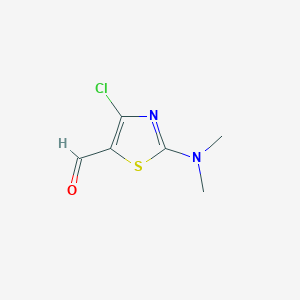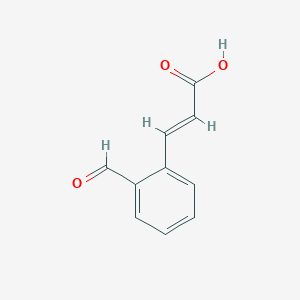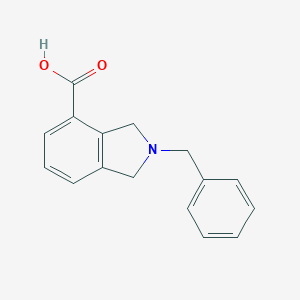
2-Benzylisoindoline-4-carboxylic acid
Overview
Description
2-Benzylisoindoline-4-carboxylic acid is an organic compound with the molecular formula C16H15NO2. It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring.
Mechanism of Action
Target of Action
The primary target of 2-Benzylisoindoline-4-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
This compound interacts with its target, the HIV-1 integrase, by forming hydrogen bonds with the enzyme . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host cell’s genome . The presence of a carboxamide moiety in indole derivatives, like this compound, is known to enhance these inhibitory properties .
Biochemical Pathways
The inhibition of HIV-1 integrase by this compound disrupts the HIV-1 replication cycle . By preventing the integration of viral DNA into the host cell’s genome, the compound effectively halts the production of new virus particles . This disruption of the viral replication cycle can help to control the spread of the virus within the body.
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 integrase , leading to a disruption in the replication cycle of the HIV-1 virus . This can potentially reduce the viral load in the body, helping to manage the progression of HIV-1 infection.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include 2-Benzylisoindoline-4-carboxylic acid, have diverse biological activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylisoindoline-4-carboxylic acid typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method is the alkylation of isoindoline-4-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Benzylisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
2-Benzylisoindoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylisoindoline-1-carboxylic acid
- 2-Benzylisoindoline-3-carboxylic acid
- 2-Benzylisoindoline-5-carboxylic acid
Uniqueness
2-Benzylisoindoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other isoindoline derivatives. Its unique properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)14-8-4-7-13-10-17(11-15(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOYDWTQYAPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622751 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127169-17-9 | |
| Record name | 2,3-Dihydro-2-(phenylmethyl)-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127169-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
